molecular formula C20H21N7O2 B12247705 4-methoxy-2-[5-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine

4-methoxy-2-[5-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine

Cat. No.: B12247705
M. Wt: 391.4 g/mol
InChI Key: FONANSFEVWCRSC-UHFFFAOYSA-N
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Description

4-methoxy-2-[5-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine is a complex organic compound that features a pyrimidine core substituted with a methoxy group and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-2-[5-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the triazole ring through a cycloaddition reaction, followed by the construction of the pyrimidine core and the introduction of the methoxy group. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-2-[5-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while substitution reactions can introduce various functional groups to the pyrimidine core.

Scientific Research Applications

4-methoxy-2-[5-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-methoxy-2-[5-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine involves its interaction with specific molecular targets. The triazole ring can inhibit enzyme activity by binding to the active site, while the pyrimidine core can interact with nucleic acids or proteins. These interactions can disrupt cellular processes, leading to the compound’s bioactivity.

Comparison with Similar Compounds

Similar Compounds

    2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: Similar triazole ring structure but different functional groups.

    4-methoxyphenylacetone: Contains a methoxy group but lacks the triazole and pyrimidine rings.

    1-(4-methoxyphenyl)-2-propanone: Similar methoxy substitution but different core structure.

Uniqueness

4-methoxy-2-[5-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine is unique due to its combination of a pyrimidine core, a triazole ring, and a methoxy group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C20H21N7O2

Molecular Weight

391.4 g/mol

IUPAC Name

[2-(4-methoxypyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2-phenyltriazol-4-yl)methanone

InChI

InChI=1S/C20H21N7O2/c1-29-18-7-8-21-20(23-18)26-12-14-10-25(11-15(14)13-26)19(28)17-9-22-27(24-17)16-5-3-2-4-6-16/h2-9,14-15H,10-13H2,1H3

InChI Key

FONANSFEVWCRSC-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC=C1)N2CC3CN(CC3C2)C(=O)C4=NN(N=C4)C5=CC=CC=C5

Origin of Product

United States

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